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Compound of Interest

Compound Name: Titanium(lll) oxide

Cat. No.: B075369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Titanium
Sesquioxide (Ti203) thin films, a material of growing interest due to its unique electronic and
optical characteristics. This document details the fundamental optical constants, describes the
experimental methodologies for deposition and characterization, and presents key data in a
comparative format to support advanced research and development.

Core Optical Properties

Ti203 is a narrow bandgap semiconductor, a property that dictates many of its optical
behaviors. The optical properties of Ti203 thin films are highly dependent on the deposition
method, process parameters, and substrate material, which can influence the film's
stoichiometry, crystallinity, and surface morphology.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that
describe how light propagates through and is absorbed by a material. For Ti2O3 thin films,
these values vary with wavelength. Generally, the refractive index is reported to be in the range
of 1.9 to 2.5 in the visible spectrum.[1][2] The extinction coefficient is close to zero for
wavelengths above 500 nm, indicating low absorption in this region.[3] Strain-locked metallic
Ti203 films, however, show different characteristics, including a lack of a bandgap.[4]
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Optical Band Gap

The optical band gap of Ti203 is a critical parameter influencing its application in optoelectronic
devices. Epitaxial Ti203 films have been reported to have an optical band gap of approximately
3.53 eV, as determined by Tauc plots from transmittance spectra.[5] However, other studies
have reported a much narrower bandgap of around 0.1 eV.[6][7][8] This significant variation is
attributed to differences in film structure and measurement techniques. For instance, some
reports indicate that Ti203 is a p-type narrow bandgap semiconductor with a minimal bandgap
of approximately 0.09 eV, suggesting potential for near-mid-infrared sensing.[9]

Transmittance and Absorbance

Ti203 thin films can be highly transparent in the visible region, with transmittance values
exceeding 62% for thin films.[10] The transmittance is influenced by the film thickness, with
thinner films generally exhibiting higher transmittance.[10] Conversely, these films show good
absorbance in the UV region.[10] Some studies have shown that Ti2O3 films are highly
transparent in the 400-800 nm wavelength range.[5] The presence of different titanium oxide
phases, such as TiO2, can significantly increase the transmittance of the films.[11]

Quantitative Data Summary

The following tables summarize the key quantitative optical and electrical properties of Ti203
thin films as reported in various studies.
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Experimental Protocols

The synthesis and characterization of Ti203 thin films involve a variety of sophisticated

techniques. The choice of method significantly impacts the resulting film properties.

Thin Film Deposition
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Several physical vapor deposition (PVD) techniques are commonly employed to fabricate
Ti203 thin films.

Magnetron sputtering is a versatile technique for depositing high-quality thin films.[9]

e Substrate Preparation: Silicon wafers are cut into desired dimensions (e.g., 1 cm x 1 cm) and
subsequently cleaned ultrasonically in acetone, anhydrous ethanol, and deionized water for
15 minutes each, followed by drying.[9]

o Deposition Parameters: The properties of the sputtered films are controlled by several
parameters:

o Substrate Temperature: Varied between 25°C and 600°C.[9]

o Sputtering Vacuum: Typically in the range of 0.2 to 1.0 Pa.[9]

o RF Power: Can be varied from 50 W to 200 W.[9]

o Sputtering Time: Adjusted to achieve the desired film thickness, for example, 30 to 90
minutes.[9]

o Target: A high-purity titanium target is often used in a reactive oxygen atmosphere, or a
ceramic Ti203 target can be used in an inert argon atmosphere.[12]

PLD is known for producing high-quality epitaxial films.[4][5]

o Target Preparation: A powder-pressed TiO2 or a Ti203 pellet is used as the target material.

[5107]

o Deposition Conditions:

o

Substrate: c-plane sapphire (Al203) is a common substrate.[4][5]

[¢]

Growth Temperature: Can range from 480°C to 800°C.[4][13]

[¢]

Background Pressure: High vacuum conditions (e.g., <3.0 x 10~° torr) are crucial to obtain
pure Ti203 films.[7]
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o Laser: A pulsed laser (e.g., with a frequency of 5 Hz and energy density of 2 J/cm?) is used
to ablate the target.[13]

CAPD is a high-energy deposition technique that can produce dense films.[3]

e Substrate Preparation: Glass slides are cleaned, often using ion cleaning prior to deposition.

[3]
e Working Conditions:
o Working Vacuum: ~4 x 10~% mbar.[3]
o Gas Pressures: O2 pressure of ~2 x 10~ bar and Ar pressure of ~4 x 10~ mbar.[3]

o Arc Parameters: Pulsed arc trigger voltage of ~10 kV.[3]

Characterization Techniques

A suite of analytical methods is used to determine the structural, morphological, and optical
properties of the deposited films.

» X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of
the films.[5][9][14] Glancing angle XRD (GAXRD) is particularly useful for analyzing very thin
films.[14]

e Scanning Electron Microscopy (SEM): Provides information on the surface morphology and
cross-section of the films.[3][5]

o Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the film's crystal
structure and defects.[5]

» Atomic Force Microscopy (AFM): Used to observe the surface morphology and measure
surface roughness.[9]

o UV-Vis Spectroscopy: Measures the transmittance and absorbance spectra of the films, from
which the optical band gap can be calculated using a Tauc plot.[5][10]
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e Spectroscopic Ellipsometry: A powerful non-destructive technique to determine the refractive
index, extinction coefficient, and film thickness by analyzing the change in polarization of
reflected light over a range of wavelengths.[3][15][16] The process involves sample
preparation, instrument alignment, data acquisition (measuring Psi and Delta parameters),
and data modeling to extract the optical constants.[16]

o Reflectometry: Measures the reflected light to determine the optical thickness of the film.[17]

Visualizations

The following diagrams illustrate key experimental workflows and relationships.
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Caption: Workflow for Ti2O3 thin film deposition via magnetron sputtering.
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Caption: Logical flow for the optical characterization of Ti203 thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://mds.umicore.com/en/thin-film-products/products/evaporation-materials/ti2o3-99-5-8-6x6-3mm-500g-0481549
http://pst.hfcas.ac.cn/cn/article/pdf/preview/10.1088/2058-6272/aa8806.pdf
https://www.researchgate.net/publication/366549959_Electronic_and_optical_properties_of_strain-locked_metallic_Ti2O3_films
https://www.researchgate.net/publication/309570700_Optical_and_electrical_properties_of_high-quality_Ti2O3_epitaxial_film_grown_on_sapphire_substrate
https://www.researchgate.net/figure/UV-Vis-transmittance-a-and-absorbance-b-spectra-of-Ti2O3-film_fig5_309570700
https://physics.seu.edu.cn/_upload/tpl/09/42/2370/template2370/pdf/AFM28-1705657-2018.pdf
https://repository.kaust.edu.sa/items/1d476e0e-9576-475c-9b94-2c6a6ea5760c
https://ceramics.onlinelibrary.wiley.com/doi/10.1111/ijac.14857
https://www.researchgate.net/publication/229390281_Thickness_influence_on_optical_and_electrochemical_properties_of_dititanium_trioxide_Ti2O3_films_deposited_on_glass_substrates_by_electron_beam_gun_evaporation?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://pubs.aip.org/aip/jap/article-pdf/doi/10.1063/1.3685448/15080029/043103_1_online.pdf
https://www.tara.tcd.ie/bitstreams/ef5a8b34-7262-4359-b50e-e711eabab99b/download
https://pubs.aip.org/aip/jap/article/135/9/095303/3268015/Observation-of-novel-in-gap-states-on-alkali-metal
https://www.scirp.org/pdf/CSTA20120300004_13707060.pdf
https://spie.org/news/0341-choosing-techniques-for-the-optical-characterization-of-thin-films
https://spie.org/news/0341-choosing-techniques-for-the-optical-characterization-of-thin-films
https://eureka.patsnap.com/article/how-to-use-spectroscopic-ellipsometry-for-thin-film-characterization
https://eureka.patsnap.com/article/how-to-use-spectroscopic-ellipsometry-for-thin-film-characterization
https://pmc.ncbi.nlm.nih.gov/articles/PMC12305664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12305664/
https://www.benchchem.com/product/b075369#optical-properties-of-ti2o3-thin-films
https://www.benchchem.com/product/b075369#optical-properties-of-ti2o3-thin-films
https://www.benchchem.com/product/b075369#optical-properties-of-ti2o3-thin-films
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b075369?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

